DL-Cysteine: A Comprehensive Technical Guide to its Chemical and Physical Properties
DL-Cysteine: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cysteine, a racemic mixture of the sulfur-containing amino acid cysteine, is a pivotal molecule in various scientific disciplines. Its unique chemical reactivity, stemming from the thiol group, underpins its crucial roles in protein structure, enzyme catalysis, and cellular redox homeostasis. This technical guide provides an in-depth exploration of the chemical and physical properties of DL-cysteine, offering a valuable resource for researchers, scientists, and professionals in drug development. The information herein is presented to facilitate a comprehensive understanding of this multifaceted amino acid, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its involvement in key biological pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of DL-Cysteine are summarized in the tables below, providing a consolidated reference for its key properties.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇NO₂S | [1][2] |
| Molecular Weight | 121.16 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 225 °C (decomposes) | [2][5] |
| Density | 1.334 g/cm³ (estimate) | [4] |
| pKa₁ (α-carboxyl) | ~1.92 | [6] |
| pKa₂ (α-ammonium) | ~8.37 | [6] |
| pKa₃ (thiol) | ~10.46 | [6] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Water | Partly soluble | [2][5] |
| 1 N HCl | 25 mg/mL | [2][5] |
| Ethanol | Soluble | [2] |
| Acetic Acid | Soluble | [2] |
| Acetone | Insoluble | [2] |
| DMSO | Soluble | [4] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of DL-Cysteine.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which DL-Cysteine transitions from a solid to a liquid state.
Materials:
-
DL-Cysteine powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry DL-Cysteine powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the ground powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range. For DL-Cysteine, decomposition is observed at the melting point.
Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of DL-Cysteine in a given solvent at a specific temperature.
Materials:
-
DL-Cysteine powder
-
Solvent of interest (e.g., water)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Evaporating dish
Procedure:
-
Saturation: An excess amount of DL-Cysteine is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated in a thermostatic shaker or water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Filtration: A known volume of the saturated solution is carefully withdrawn and filtered to remove any undissolved solid.
-
Weighing: The filtered solution is transferred to a pre-weighed evaporating dish, and the total weight is recorded.
-
Evaporation: The solvent is evaporated from the dish using a gentle heat source (e.g., oven at a temperature below the decomposition point of cysteine).
-
Final Weighing: The evaporating dish containing the dried solute is weighed again.
-
Calculation: The solubility is calculated from the mass of the dissolved DL-Cysteine and the volume of the solvent used.
Spectroscopic Analysis
Objective: To identify the functional groups present in DL-Cysteine based on their characteristic infrared absorption frequencies.
Materials:
-
DL-Cysteine powder
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet): A small amount of DL-Cysteine (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar and pestle. The mixture is ground to a fine, homogenous powder.
-
Pellet Formation: The powder mixture is placed into a pellet die and pressed under high pressure to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the absorption bands corresponding to the functional groups of DL-Cysteine, such as O-H, N-H, C=O, and S-H stretches.
Objective: To elucidate the molecular structure of DL-Cysteine by analyzing the magnetic properties of its atomic nuclei.
Materials:
-
DL-Cysteine
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: A small amount of DL-Cysteine is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A proton NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure of DL-Cysteine.
Objective: To determine the molecular weight and fragmentation pattern of DL-Cysteine.
Materials:
-
DL-Cysteine
-
Solvent (e.g., methanol/water mixture)
-
Mass spectrometer (e.g., with electrospray ionization - ESI)
Procedure:
-
Sample Preparation: A dilute solution of DL-Cysteine is prepared in a suitable solvent.
-
Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion.
-
Ionization: The DL-Cysteine molecules are ionized, typically using a soft ionization technique like ESI to minimize fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight of DL-Cysteine.
Signaling Pathways
Cysteine plays a critical role in several fundamental signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key pathways.
Cysteine Biosynthesis Pathway
Caption: Overview of the transsulfuration pathway for cysteine biosynthesis.
Glutathione Synthesis Pathway
Caption: The two-step enzymatic synthesis of glutathione from its constituent amino acids.
Cysteine in Redox Signaling (Keap1-Nrf2 Pathway)
Caption: Cysteine residues in Keap1 act as sensors for oxidative stress, regulating Nrf2 activity.
Conclusion
This technical guide has provided a detailed overview of the core chemical and physical properties of DL-Cysteine. The tabulated data offers a quick and accessible reference, while the experimental protocols provide a foundation for laboratory investigation. The inclusion of signaling pathway diagrams highlights the central role of cysteine in fundamental biological processes. It is anticipated that this comprehensive resource will be of significant value to researchers, scientists, and drug development professionals working with this important amino acid. Further research into the nuanced roles of D- and L-cysteine individually will continue to expand our understanding of this molecule's significance in biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Interplay between Hydrogen Sulfide and Phytohormone Signaling Pathways under Challenging Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
